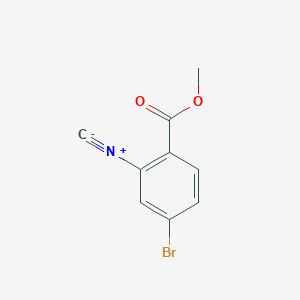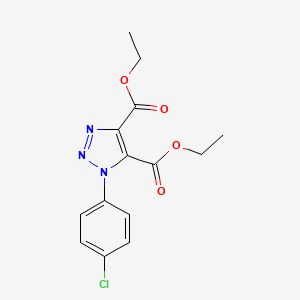![molecular formula C15H14N2O B2594348 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one CAS No. 82756-19-2](/img/structure/B2594348.png)
2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14N2O and a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would be best determined using spectroscopic methods .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a flash point of 217.0±28.7 °C . It has a molar refractivity of 69.8±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 200.7±3.0 cm3 .科学的研究の応用
Antitumor Activity and Mechanism of Action
Research has identified certain analogs of benzo[b]naphthyridines as possessing significant antitumor activities. For example, studies on benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs have demonstrated strong activity against cancer cell lines, with specific derivatives exhibiting submicromolar activities and inhibiting tumor growth by more than 80% in vivo (Wen Tian et al., 2014). This suggests a promising avenue for developing new anticancer agents based on the structural motif of benzo[b][1,8]naphthyridin-5-one.
Fluorescence and Probe Properties
Benzo[b][1,8]naphthyridines have been investigated for their electronic absorption and fluorescence properties. A study highlighted their potential as fluorescent agents, demonstrating that the fluorescence intensity of certain benzo[b][1,8]naphthyridines increases with the concentration of human serum albumin (HSA) and bovine serum albumin (BSA), indicating their use as neutral and hydrophobic fluorescence probes for examining microenvironments in proteins, polymers, and micelles (D. P. Shelar et al., 2012).
Synthesis Techniques
Innovative synthesis methods for benzo[b][1,8]naphthyridin-2-ones and derivatives have been developed, showcasing the versatility and efficiency of these processes. For instance, a one-pot tandem reduction-double cyclization procedure has been reported, highlighting the facile synthesis of various benzo[b][1,8]naphthyridin-2-ones under mild and green conditions, which could facilitate the production of these compounds for further application in medicinal chemistry and material science (Dongdong Chen et al., 2009).
Computational Studies
Computational methods have been employed to elucidate the mechanisms underlying the synthesis of benzo[b][1,8]naphthyridine derivatives. This approach has led to the development of efficient and general methods for synthesizing substituted derivatives, supported by theoretical calculations, thus aiding in the understanding of reaction pathways and the design of novel synthetic strategies (Muge Guleli et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAURBKWZQCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

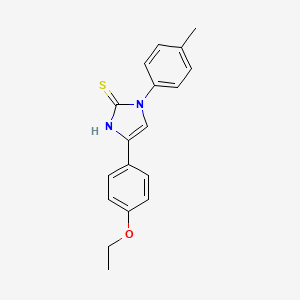
![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![6-[(2-oxo-2-piperidin-1-ylethyl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
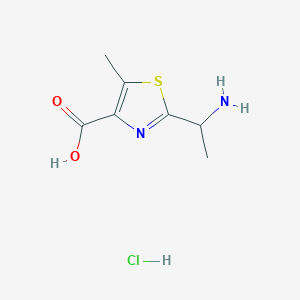
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

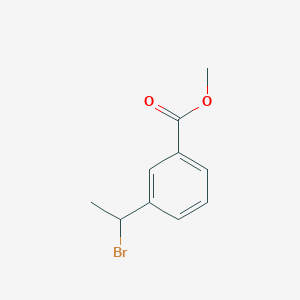
![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2594283.png)
![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)
